![molecular formula C14H11ClN2O2 B1439610 2-(1H-Benzo[d]imidazol-2-yl)benzoic acid hydrochloride CAS No. 37881-99-5](/img/structure/B1439610.png)
2-(1H-Benzo[d]imidazol-2-yl)benzoic acid hydrochloride
説明
2-(1H-Benzo[d]imidazol-2-yl)benzoic acid hydrochloride, also known as 2-BBIH, is a compound derived from benzoic acid and benzo[d]imidazole. It is a white powder with a molecular weight of 277.75 g/mol and a melting point of 142-144 °C. 2-BBIH has been widely used in scientific research due to its unique properties and potential applications.
科学的研究の応用
Antioxidant Capacity Assays and Reaction Pathways The compound 2-(1H-Benzo[d]imidazol-2-yl)benzoic acid hydrochloride, through its structural relevance to benzimidazoles, has potential applications in antioxidant capacity assays. A review highlights the ABTS/potassium persulfate decolorization assay, indicating the specific reaction pathways antioxidants may undergo, including coupling reactions with ABTS•+ leading to oxidative degradation products. Such assays are crucial for understanding the antioxidant properties of compounds, including those structurally similar to this compound, and their potential in mitigating oxidative stress (Ilyasov et al., 2020).
Central Nervous System Acting Drugs Research into benzimidazoles and related structures, such as this compound, uncovers their potential in the development of central nervous system (CNS) acting drugs. The synthesis and modification of these compounds could lead to more potent CNS drugs, addressing the need for treatments against challenging new CNS diseases. The review by Saganuwan (2020) emphasizes the synthesis pathways and pharmacological activities of benzimidazoles, suggesting their importance in CNS drug development (Saganuwan, 2020).
Pharmacological and Biological Activities The therapeutic and biological activities of benzimidazole derivatives, including those similar to this compound, are a significant area of research. These compounds exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, and antidiabetic activities. Their structural diversity allows for the development of new therapeutic agents with enhanced efficacy and reduced toxicity. Reviews and studies, such as those by Rosales-Hernández et al. (2022), highlight the synthetic approaches to these compounds and their potential therapeutic applications (Rosales-Hernández et al., 2022).
Synthetic Procedures and Chemical Properties The chemistry and properties of compounds structurally related to this compound, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, are explored in reviews covering their synthesis, spectroscopic properties, biological, and electrochemical activity. These reviews provide insights into the versatile applications of benzimidazole derivatives in various fields, including pharmaceuticals and materials science (Boča et al., 2011).
Antimicrobial and Antitumor Activity Imidazole derivatives, including those related to the compound of interest, are reviewed for their antitumor activity. The review discusses active compounds that have progressed through preclinical testing, underscoring the potential of benzimidazole and imidazole derivatives in developing new antitumor drugs and compounds with diverse biological properties (Iradyan et al., 2009).
作用機序
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been used in the development of various drugs, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives have been shown to interact with various biochemical pathways, leading to their broad range of biological activities .
Result of Action
One study suggests that a lead compound with a similar structure was able to induce cell cycle arrest and apoptosis in hepg2 liver cancer cells .
生化学分析
Biochemical Properties
2-(1H-Benzo[d]imidazol-2-yl)benzoic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Moreover, it can interfere with cellular signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and regulation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as high temperature or pH extremes . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function . This compound can affect the levels of various metabolites, thereby influencing the overall metabolic flux . Additionally, it can modulate the activity of key metabolic enzymes, leading to changes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, leading to localized effects . Its distribution within the body can influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity .
特性
IUPAC Name |
2-(1H-benzimidazol-2-yl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2.ClH/c17-14(18)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13;/h1-8H,(H,15,16)(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZDNADEGQMTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1439528.png)
![[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid](/img/structure/B1439529.png)
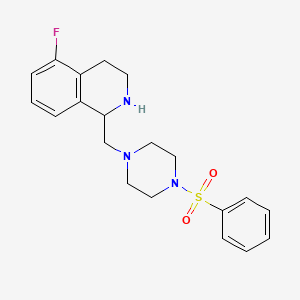
![4-Benzoyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1439532.png)


![1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1439535.png)
![{4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl}methanamine hydrochloride](/img/structure/B1439536.png)
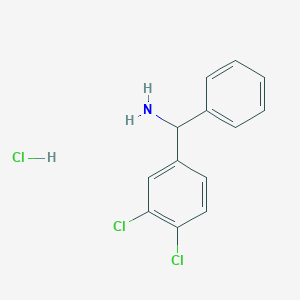
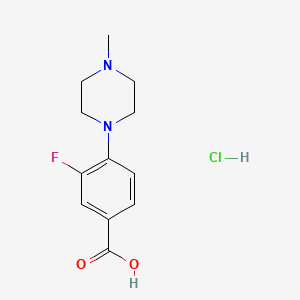
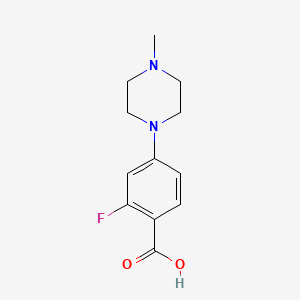
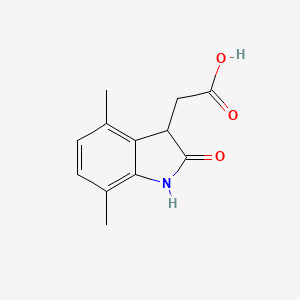
![3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B1439547.png)
